(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate
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Overview
Description
(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[331]nonane fumarate is a bicyclic compound featuring a diazabicyclo[331]nonane core This structure is notable for its rigidity and the presence of nitrogen atoms, which can participate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate typically involves the formation of the bicyclic core followed by functionalization. One common method involves the use of cesium carbonate and tetrabutylammonium bromide (TBAB) to achieve the desired bicyclic structure . The reaction conditions often require careful control of temperature and solvent to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the bicyclic core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as palladium on carbon (Pd/C), and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism by which (1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate exerts its effects involves its interaction with molecular targets such as AMPA receptors. As a positive allosteric modulator, it enhances receptor activity by binding to specific sites, thereby influencing synaptic transmission and cognitive functions . This interaction is crucial for its potential therapeutic applications in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane: Shares a similar bicyclic core but differs in the substitution pattern.
(1R,5S)-3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane:
Uniqueness
(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate AMPA receptors sets it apart from other similar compounds, highlighting its potential in therapeutic applications .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1,5-dimethyl-3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.C4H4O4/c1-10(2)14-8-11(3)5-12(4,9-14)7-13-6-11;5-3(6)1-2-4(7)8/h10,13H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNSMRBYASCXQX-WLHGVMLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CC(C1)(CNC2)C)C.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC2(CC(C1)(CNC2)C)C.C(=C/C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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